molecular formula C15H12O4 B12528836 (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone CAS No. 659746-68-6

(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone

Katalognummer: B12528836
CAS-Nummer: 659746-68-6
Molekulargewicht: 256.25 g/mol
InChI-Schlüssel: YWQLKWUXEZFWTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is an organic compound that features a methoxy group and a benzodioxole ring attached to a phenylmethanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone typically involves the reaction of 7-methoxy-1,3-benzodioxole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. Their ability to interact with specific biological targets makes them promising candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Wirkmechanismus

The mechanism of action of (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is unique due to its combination of a methoxy group, a benzodioxole ring, and a phenylmethanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

659746-68-6

Molekularformel

C15H12O4

Molekulargewicht

256.25 g/mol

IUPAC-Name

(7-methoxy-1,3-benzodioxol-4-yl)-phenylmethanone

InChI

InChI=1S/C15H12O4/c1-17-12-8-7-11(14-15(12)19-9-18-14)13(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI-Schlüssel

YWQLKWUXEZFWTK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C=C1)C(=O)C3=CC=CC=C3)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.